molecular formula C8H14O2 B8474184 5-Methyl-4-hexenoic acid methyl ester

5-Methyl-4-hexenoic acid methyl ester

Cat. No.: B8474184
M. Wt: 142.20 g/mol
InChI Key: NRJSHTINJMCKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-hexenoic acid methyl ester is an organic compound with the molecular formula C8H14O2 It is a methyl ester derivative of hexenoic acid and is characterized by the presence of a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-4-hexenoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 5-methyl-4-hexenoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

5-Methyl-4-hexenoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4-hexenoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in the compound reacts with oxidizing agents to form intermediate species that lead to the final products. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

5-Methyl-4-hexenoic acid methyl ester can be compared with other similar compounds such as:

    Methyl 5-hexenoate: Lacks the methyl group at the 5-position, resulting in different reactivity and applications.

    Ethyl 5-methyl-4-hexenoate: Has an ethyl ester group instead of a methyl ester, which can affect its physical properties and reactivity.

    Methyl 4-pentenoate: Has a shorter carbon chain, leading to different chemical behavior and uses.

These comparisons highlight the unique structural features and reactivity of methyl 5-methyl-4-hexenoate, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 5-methylhex-4-enoate

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3

InChI Key

NRJSHTINJMCKTR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A distillation column-provided four-necked flask having a volume of one liter, which was equipped with a dropping funnel, a thermometer, a stirring device and a reflux ratio regulator, was charged with 50.0 g (580.5 mmoles) of 2-vinyl-2-propanol, 139.5 g (1,161.0 mmoles) of trimethyl orthoacetate and 1.3 g (17.4 mmoles) of propionic acid, and the internal temperature was raised to 115° C. Heating was continued for 12 hours while removing a fraction of not higher than 65° C. from a column top of the distillation column. After confirming the disappearance of 2-vinyl-2-propanol by a gas chromatographic analysis of the reaction solution, the reaction solution was distilled in vacuo. Fractions of from 60 to 65° C./1.2 kPa were collected to obtain 62.2 g (437.1 mmoles) of methyl 5-methyl-4-hexenate. The yield was 75.3%.
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Synthesis routes and methods II

Procedure details

Freshly prepared diazomethane in ether was added to an ice-cooled solution of 5-methyl-4-hexenoic acid (4.5 g, 35.16 mmol) in ether (10 mL) until the solution became slightly yellow in color. The solvent was then evaporated under vacuum to afford the title product as a colorless liquid in near quantitative yield (4.90 g). This product was used in the next reaction step without further purification. 1H NMR (CDCl3) δ1.62 & 1.68[2s, 6H, C(CH3)2], 2.30[m, 4H, (CH2)2], 3.69(s, 3H, COOCH3) and 5.07(t, 1H, CH).
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4.5 g
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10 mL
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